![molecular formula C13H9N3S3 B2546378 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole CAS No. 324540-92-3](/img/structure/B2546378.png)
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole
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Overview
Description
The compound 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole is a heterocyclic molecule that contains both imidazo[2,1-b]thiazole and benzo[d]thiazole moieties. These structural motifs are known for their biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of related benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives has been reported through various methods. For instance, a one-pot metal-free procedure has been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazole analogues, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives has been described, which involves the formation of imidazo[2,1-b]thiazole rings . These methods could provide insights into the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been studied using various spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as thermal analysis methods like TG/DTA . Single-crystal X-ray diffraction methods and DFT calculations have been employed to optimize the molecular geometry and to compare with experimental data . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives has been explored in various chemical reactions. For example, the phase-based chemoselective reaction has been used to construct libraries of 2-alkoxy/thioalkoxy benzo[d]imidazole and 2-thione benzo[d]imidazole . The regioselective synthesis of benzo[d]imidazo[2,1-b]thiazoles has also been reported, which could provide insights into the chemical reactions involving the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives have been calculated to assess their drug potential and molecular diversity in three-dimensional space . These properties include physicochemical characteristics, energy-minimized 3D structures, and molecular electrostatic potential . Such analyses are crucial for understanding the behavior of this compound in biological systems and its potential as a therapeutic agent.
Relevant Case Studies
Several case studies have been reported where benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives have been evaluated for biological activities. For instance, imidazo[2,1-b]thiazole derivatives have been studied as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing significant in vitro and in vivo activity . Additionally, antileishmanial, antibacterial, antifungal, and anti-inflammatory activities have been investigated for these derivatives, providing a range of potential therapeutic applications .
Scientific Research Applications
Antifungal Activity
Research on similar compounds, such as sertaconazole, a chloro-imidazolyl derivative, demonstrates significant antifungal activity. This compound has been proven effective in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the potential of thiazolyl derivatives in antifungal treatments. The efficacy of sertaconazole in these studies underscores the importance of such compounds in developing topical therapies for fungal infections (Nasarre et al., 1992) (Pedragosa et al., 1992).
Antidepressant and Anticonvulsant Effects
A study on benzo[d]thiazol derivatives revealed their potential in treating depression and preventing convulsions. This research found that certain derivatives showed significant antidepressant and anticonvulsant effects, which could open up new avenues for treating these conditions. The study indicates the promising role of thiazol derivatives in neurological and psychiatric disorders (Jin et al., 2019).
Antithyroid Activity
Research on 1-methyl-2-mercaptoimidazole, a compound related to the structure , has shown effectiveness in treating hyperthyroidism. This highlights the therapeutic potential of imidazole derivatives in managing thyroid disorders, suggesting a broader application of such chemical structures in endocrine therapies (Reveno & Rosenbaum, 1950).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various protein kinases .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various cellular pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet properties .
Result of Action
Similar compounds have shown promising inhibitory activity over various cancer cell lines .
Action Environment
Similar compounds have been synthesized under various conditions, suggesting that environmental factors could potentially influence their action .
properties
IUPAC Name |
2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S3/c1-2-4-11-10(3-1)15-13(19-11)18-8-9-7-16-5-6-17-12(16)14-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXZCMAHMARDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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